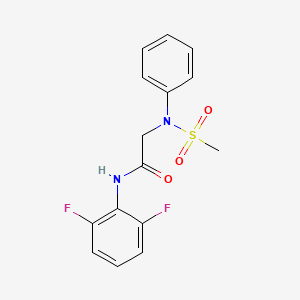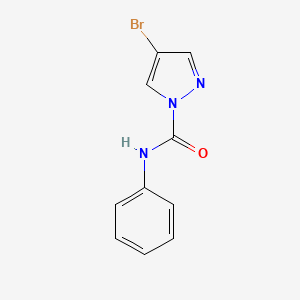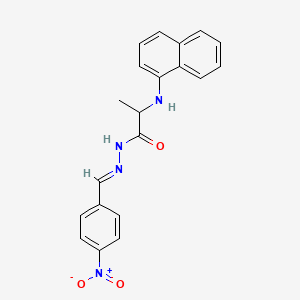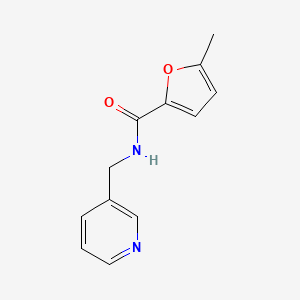
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DPTU is a thiourea derivative that has been synthesized using a variety of methods, and its mechanism of action is still being studied.
科学的研究の応用
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have antitumor, antifungal, and anti-inflammatory properties. In agriculture, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been used as a fungicide and insecticide. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea is still being studied. It has been suggested that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea may also act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and physiological effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea inhibits the growth of cancer cells and fungi. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects. In vivo studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has a relatively low toxicity compared to other compounds. However, one limitation is that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea is not very soluble in water, which can make it difficult to use in some experiments.
将来の方向性
There are several future directions for N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea research. One direction is to further study the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential use in the treatment of neurological disorders. Another direction is to study the potential use of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea in agriculture as a safer alternative to current fungicides and insecticides. Additionally, more research is needed to determine the optimal dosage and administration of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea for various applications.
合成法
Several methods have been used to synthesize N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea, including the reaction of 2,4-dimethoxybenzoyl isothiocyanate with 1,1-diethyl-2-propynylamine, the reaction of 2,4-dimethoxybenzoyl chloride with potassium thiocyanate followed by reaction with 1,1-diethyl-2-propynylamine, and the reaction of 2,4-dimethoxybenzoyl isothiocyanate with 1,1-diethyl-2-propynylamine in the presence of a base. The yield of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea obtained from these methods ranges from 30% to 70%.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-6-16(7-2,8-3)18-15(21)17-13-10-9-12(19-4)11-14(13)20-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWIKHFIJZPUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-ethoxybenzyl)thio]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5850568.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5850582.png)

![2-[(4-methoxy-2-nitrophenyl)thio]-N-phenylacetamide](/img/structure/B5850591.png)
![3-[(5-methyl-2-thienyl)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5850606.png)


![3-[(cyclohexylcarbonyl)hydrazono]-N-(3-methoxyphenyl)butanamide](/img/structure/B5850623.png)


![1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine](/img/structure/B5850640.png)


![ethyl 3-{[(2,4-dichlorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5850669.png)